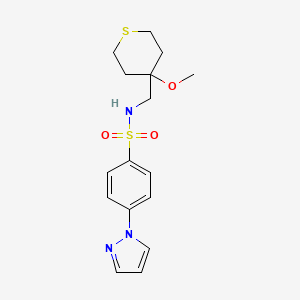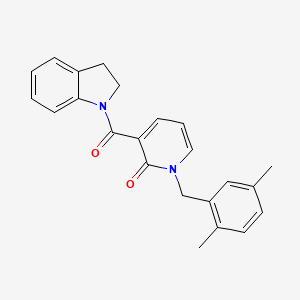
1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, also known as DIBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a pyridinone derivative that has been synthesized using several methods.
Wissenschaftliche Forschungsanwendungen
DNA Damage and Repair
- Interaction with DNA Repair Mechanisms : Trp-P-1, a derivative structurally related to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, has been shown to inhibit the binding activity of T4 endonuclease V to UV-damaged DNA. This inhibition is attributed to the compound's ability to intercalate into DNA, thereby altering the DNA conformation and hindering the binding of repair enzymes (Shimoi et al., 1996).
Biochemistry and Molecular Biology
- Role in Inhibiting Enzymes : A related compound, pyridine-3-carbonitrile, showed strong interaction with enzymes and was used for quantum chemical, modeling, and molecular docking analysis in the context of SARS-CoV-2 research (Venkateshan et al., 2020).
- Synthesis of Derivatives for Biological Activity Assessments : Derivatives of pyrrolo- and indoloquinolines, which include compounds similar to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, were synthesized to allow for functional group diversification on the quinoline nucleus. This is advantageous for structural and biological activity assessments (Verma et al., 2011).
Supramolecular Chemistry
- Supramolecular Aggregation : Studies on compounds structurally related to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, like pyridine-5-carbonitriles, have revealed interesting insights into their supramolecular aggregation behavior, which is key in understanding their potential applications in various fields including material science and pharmacology (Low et al., 2007).
Pharmaceutical Research
- Potential as 5-HT6 Receptor Ligands : Rigidized 1-aryl sulfonyl tryptamines, which are structurally related to 1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, have been synthesized and evaluated for their binding affinity to 5-HT6 receptors, suggesting their potential in the development of cognitive enhancers or antidepressants (Nirogi et al., 2011).
Eigenschaften
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1-[(2,5-dimethylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-9-10-17(2)19(14-16)15-24-12-5-7-20(22(24)26)23(27)25-13-11-18-6-3-4-8-21(18)25/h3-10,12,14H,11,13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDPQHIICSDWCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

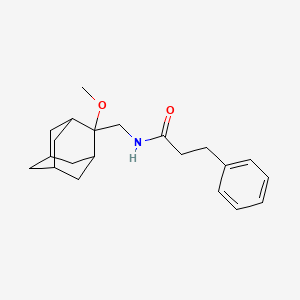
![2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid dihydrochloride](/img/structure/B2375491.png)
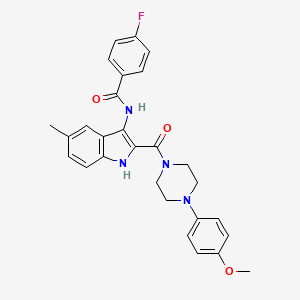
![Benzo[c][1,2,5]thiadiazol-5-yl(4-cyclobutyl-1,4-diazepan-1-yl)methanone](/img/structure/B2375494.png)
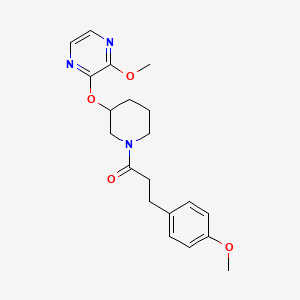

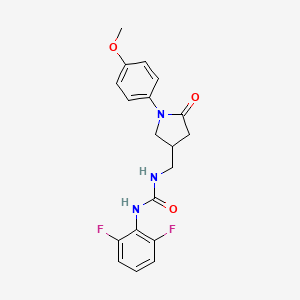
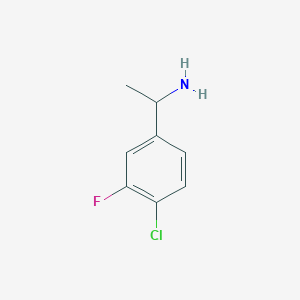
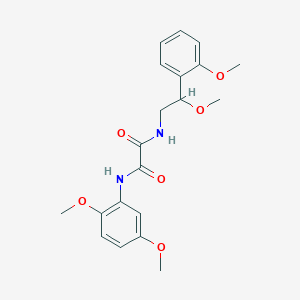
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2375501.png)
![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2375504.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2375505.png)

